molecular formula C14H15FN2O2 B1528526 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid CAS No. 1478999-96-0

3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid

Cat. No.: B1528526
CAS No.: 1478999-96-0
M. Wt: 262.28 g/mol
InChI Key: XEJKDQZFZMIBLO-UHFFFAOYSA-N
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Description

3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid is an organic compound that features a fluorine atom, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorine atom via electrophilic fluorination. The benzoic acid moiety can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid
  • 3-chloro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid
  • 3-fluoro-4-[1-methyl-3-(ethyl)-1H-pyrazol-4-yl]benzoic acid

Uniqueness

3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can enhance its stability and biological activity compared to similar compounds.

Properties

IUPAC Name

3-fluoro-4-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-8(2)13-11(7-17(3)16-13)10-5-4-9(14(18)19)6-12(10)15/h4-8H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJKDQZFZMIBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C2=C(C=C(C=C2)C(=O)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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